molecular formula C16H21N5O B2826032 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415568-44-2

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2826032
CAS No.: 2415568-44-2
M. Wt: 299.378
InChI Key: PBQFHHDRUYIHBV-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that features a pyrazole ring and a tetrahydroquinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the alkylation of 3,5-dimethylpyrazole with an appropriate alkyl halide, followed by a series of condensation reactions to introduce the tetrahydroquinazoline moiety. The reaction conditions often include the use of bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF) to facilitate the alkylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce various reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the tetrahydroquinazoline moiety can interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its combination of a pyrazole ring and a tetrahydroquinazoline moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11-9-12(2)21(20-11)8-7-17-16(22)15-13-5-3-4-6-14(13)18-10-19-15/h9-10H,3-8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQFHHDRUYIHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=NC=NC3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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